Cas no 1270355-50-4 (1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine)
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-5-fluorophenyl)-2-methylpropan-1-amine
- 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine
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- Inchi: 1S/C10H13BrFN/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6,10H,13H2,1-2H3
- InChI Key: OJVNHNNPUJNRCI-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1)C(C(C)C)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- XLogP3: 2.9
- Topological Polar Surface Area: 26
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B195035-250mg |
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine |
1270355-50-4 | 250mg |
$ 640.00 | 2022-06-07 | ||
| TRC | B195035-500mg |
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine |
1270355-50-4 | 500mg |
$ 1070.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408740-1g |
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine |
1270355-50-4 | 95% | 1g |
¥7215.00 | 2024-08-09 |
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine: A Comprehensive Overview
The compound CAS No. 1270355-50-4, also known as 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine, is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, along with an amine functional group. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in research and industrial settings.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. For instance, a study published in the Journal of Organic Chemistry highlighted the use of palladium-catalyzed cross-coupling reactions to construct the aryl amine framework. This approach not only enhances the scalability of the synthesis but also minimizes environmental impact by reducing waste generation.
The structural features of this compound make it an attractive candidate for drug discovery programs. The presence of halogen atoms (bromine and fluorine) on the phenyl ring introduces electronic and steric effects that can modulate the compound's interaction with biological targets. Recent studies have demonstrated that 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in cellular signaling pathways. This makes it a promising lead compound for developing novel therapeutic agents targeting diseases such as cancer and inflammatory disorders.
In addition to its pharmacological applications, this compound has found utility in agrochemical research. Its ability to interact with plant receptors and influence growth regulatory pathways has been explored in recent agricultural studies. A research article in Pest Management Science reported that derivatives of CAS No. 1270355-50-4 exhibit selective toxicity against agricultural pests without adversely affecting beneficial insects or crop health. This dual functionality underscores the versatility of this compound across different scientific domains.
The physical properties of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine have also been extensively studied to understand its behavior under various conditions. For example, its solubility profile in different solvents has been characterized using advanced spectroscopic techniques such as UV-vis spectroscopy and NMR analysis. These studies reveal that the compound exhibits moderate solubility in polar solvents, which is advantageous for its use in solution-based reactions and formulations.
The safety profile of this compound is another critical aspect that has been thoroughly investigated. Regulatory agencies require stringent safety assessments for chemicals intended for pharmaceutical or agricultural use. Recent toxicological studies indicate that CAS No. 1270355-50-4 demonstrates low acute toxicity when administered at recommended doses. However, long-term toxicity studies are currently underway to ensure its safe use in commercial applications.
In conclusion, 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine (CAS No. 1270355-50-4) is a multifaceted compound with diverse applications across various industries. Its unique structure, coupled with recent advancements in synthetic and analytical techniques, positions it as a valuable tool for researchers and developers alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in advancing scientific innovation.
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